4-(1-Fluoroethenyl)oct-1-YN-4-OL
Description
4-(1-Fluoroethenyl)oct-1-yn-4-ol is a fluorinated alkyne-alcohol derivative characterized by a terminal alkyne group (C≡CH) at position 1, a hydroxyl (-OH) group at position 4, and a fluoroethenyl (-CH=CF) substituent at the same carbon. This unique structure combines the reactivity of an alkyne with the electronic effects of fluorine, which may enhance its utility in synthetic chemistry, materials science, or bioactive molecule design.
The fluoroethenyl group introduces steric and electronic modifications compared to non-fluorinated analogs. Fluorine’s electronegativity may polarize the ethenyl moiety, altering dipole moments and intermolecular interactions. The hydroxyl group’s position at carbon 4 suggests hydrogen-bonding capability, which could influence solubility and crystallinity.
Properties
CAS No. |
76329-09-4 |
|---|---|
Molecular Formula |
C10H15FO |
Molecular Weight |
170.22 g/mol |
IUPAC Name |
4-(1-fluoroethenyl)oct-1-yn-4-ol |
InChI |
InChI=1S/C10H15FO/c1-4-6-8-10(12,7-5-2)9(3)11/h2,12H,3-4,6-8H2,1H3 |
InChI Key |
MAOLRALCPNODQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC#C)(C(=C)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The fluoroethenyl group increases molecular weight compared to OCT-1-YN-4-OL and 4-ethyloct-1-yn-3-ol.
- Boiling Point : Fluorine’s electronegativity may reduce boiling points slightly compared to ethyl-substituted analogs due to weaker van der Waals interactions.
- Reactivity : The electron-withdrawing fluoroethenyl group likely enhances alkyne acidity, facilitating deprotonation in coupling reactions.
Reactivity and Stability
- Fluorine Effects: The fluoroethenyl group may increase oxidative stability compared to non-fluorinated analogs but could introduce sensitivity to nucleophilic attack at the fluorine-bearing carbon.
- Hydroxyl Group : The -OH at position 4 enhances solubility in polar solvents, similar to OCT-1-YN-4-OL .
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